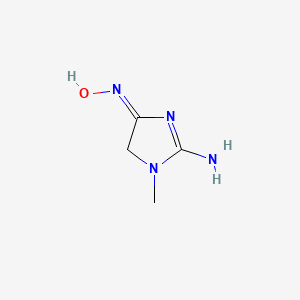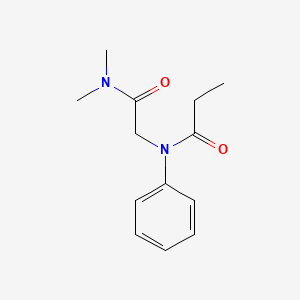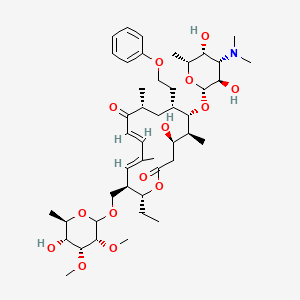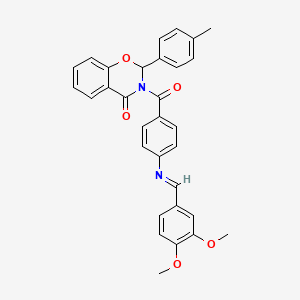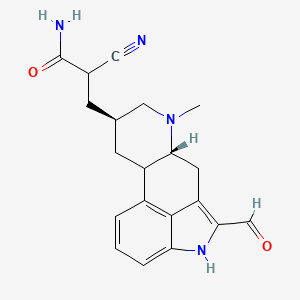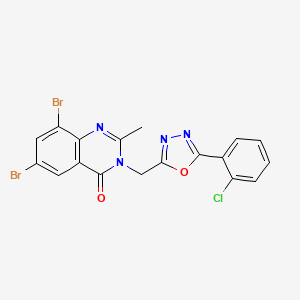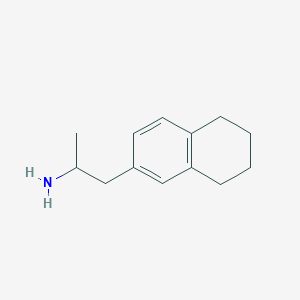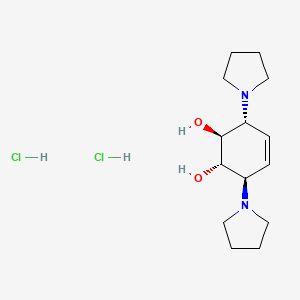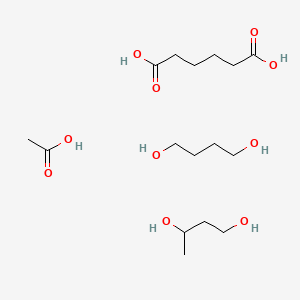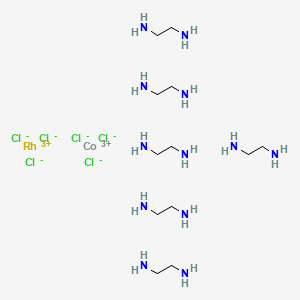
4-tetradecenal, Z
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-4-Tetradecenal: is an organic compound belonging to the class of aldehydes. It is characterized by the presence of a double bond in the fourth position of a fourteen-carbon chain, with the double bond in the cis configuration. This compound is known for its distinctive odor and is often found in various natural sources, including essential oils and pheromones.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydroformylation: One common method for synthesizing cis-4-Tetradecenal involves the hydroformylation of 1-tetradecene. This reaction typically uses a rhodium or cobalt catalyst under high pressure and temperature conditions to add a formyl group to the double bond, resulting in the formation of the aldehyde.
Partial Hydrogenation: Another method involves the partial hydrogenation of 4-tetradecynoic acid or its derivatives. This process uses a Lindlar catalyst to selectively hydrogenate the triple bond to a cis double bond, followed by oxidation to form the aldehyde.
Industrial Production Methods: Industrial production of cis-4-Tetradecenal often involves large-scale hydroformylation processes due to their efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems allows for the production of high-purity cis-4-Tetradecenal in significant quantities.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: cis-4-Tetradecenal can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol, cis-4-tetradecenol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Addition Reactions: The double bond in cis-4-Tetradecenal can participate in various addition reactions, including halogenation and hydroboration-oxidation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Addition: Bromine in carbon tetrachloride for halogenation, and diborane followed by hydrogen peroxide for hydroboration-oxidation.
Major Products:
Oxidation: cis-4-Tetradecenoic acid.
Reduction: cis-4-Tetradecenol.
Addition: cis-4,5-Dibromotetradecanal (from halogenation).
Applications De Recherche Scientifique
Chemistry: cis-4-Tetradecenal is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pheromones. Its unique structure makes it a valuable intermediate in various chemical transformations.
Biology: In biological research, cis-4-Tetradecenal is studied for its role as a pheromone in insects. It is used in behavioral studies to understand the communication mechanisms in various insect species.
Industry: In the fragrance industry, cis-4-Tetradecenal is used as a component in perfumes and flavorings due to its pleasant odor. It is also used in the formulation of insect attractants and repellents.
Mécanisme D'action
The mechanism of action of cis-4-Tetradecenal primarily involves its interaction with olfactory receptors in insects and other organisms. The compound binds to specific receptors, triggering a cascade of molecular events that result in behavioral responses. In insects, this often leads to attraction or repulsion, depending on the species and context.
Comparaison Avec Des Composés Similaires
cis-4-Decenal: A shorter-chain aldehyde with similar chemical properties but different olfactory characteristics.
trans-4-Tetradecenal: The trans isomer of cis-4-Tetradecenal, which has different physical and chemical properties due to the configuration of the double bond.
cis-4-Octenal: A shorter-chain aldehyde with similar reactivity but different applications.
Uniqueness: cis-4-Tetradecenal is unique due to its specific chain length and cis configuration, which confer distinct olfactory properties and reactivity. Its role as a pheromone in various insect species also sets it apart from other similar compounds.
Propriétés
Numéro CAS |
115018-49-0 |
|---|---|
Formule moléculaire |
C14H26O |
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
(Z)-tetradec-4-enal |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h10-11,14H,2-9,12-13H2,1H3/b11-10- |
Clé InChI |
MRSXTPSFUFLUIT-KHPPLWFESA-N |
SMILES isomérique |
CCCCCCCCC/C=C\CCC=O |
SMILES canonique |
CCCCCCCCCC=CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


